PAMAM DENDRIMER, GENERATION 5 SOLUTION 5 WT. per cent IN METHANOL

Catalog No.
S1797008
CAS No.
163442-68-0
M.F
[NH2(CH2)2NH2]:(G=5);dendriPAMAM(NH2)128
M. Wt
28824.81
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PAMAM DENDRIMER, GENERATION 5 SOLUTION  5 WT. per ...

CAS Number

163442-68-0

Product Name

PAMAM DENDRIMER, GENERATION 5 SOLUTION 5 WT. per cent IN METHANOL

Molecular Formula

[NH2(CH2)2NH2]:(G=5);dendriPAMAM(NH2)128

Molecular Weight

28824.81
  • Drug Delivery Systems

    Due to their well-defined structure, biocompatibility, and ability to carry a variety of guest molecules, PAMAM dendrimers are being investigated as carriers for drug delivery []. The surface functionalities of the dendrimer can be modified to target specific tissues or cells, while the internal cavities can encapsulate therapeutic drugs. Generation 5 PAMAM dendrimers have been studied for their potential to deliver poorly soluble drugs or genes for targeted therapy [, ].

  • Gene Delivery

    Similar to drug delivery, PAMAM dendrimers can be used as vectors for gene delivery. The dendrimer's surface can be modified to complex with DNA or RNA, protecting the genetic material from degradation and facilitating its delivery into cells []. Generation 5 PAMAM dendrimers have shown promise in gene transfection studies, offering a potential tool for gene therapy research [].

  • Nanoparticles for Imaging

    PAMAM dendrimers can be functionalized with contrast agents for various imaging techniques, such as magnetic resonance imaging (MRI) or computed tomography (CT scan) []. The generation number of the dendrimer can influence the size and properties of the resulting nanoparticle, allowing for researchers to tailor these particles for specific imaging applications [].

  • Catalysis

    PAMAM dendrimers can be used as supports for catalysts, improving their stability, selectivity, and recyclability []. The cavities and surface functionalities of the dendrimer can provide a microenvironment for catalytic reactions, potentially leading to the development of more efficient and sustainable catalysts.

PAMAM Dendrimers, Generation 5 Solution at 5 wt. percent in Methanol, is a highly structured macromolecule characterized by its branched architecture. The molecular formula is [NH2(CH2)2NH2]:(G=5);dendriPAMAM(NH2)128, with a molecular weight of approximately 28,824.81 g/mol and a typical purity of 95%. This compound is notable for its dendritic structure, which consists of a central core from which multiple layers of branching chains extend, allowing for a high degree of functionalization and versatility in interactions with other molecules.

The solution is typically stored at temperatures between 2-8°C and has a density of 0.797 g/mL at 25 °C. Its unique properties stem from the terminal amino groups that can engage in various chemical interactions, making it suitable for numerous applications in biomedical research and drug delivery systems.

The mechanism of action of PAMAM dendrimers depends on the specific application. Here are two general examples:

  • Drug delivery: PAMAM dendrimers can encapsulate drug molecules within their internal cavity and deliver them to target cells. The surface groups can be modified to interact with specific receptors on the cell surface, promoting cellular uptake of the drug-dendrimer complex [].
  • Gene therapy: PAMAM dendrimers can complex with DNA molecules and facilitate their delivery into cells. The positive surface charge of the dendrimer helps to overcome the negative charge of DNA, enabling efficient cellular uptake.

Further details on the mechanism depend on the specific application and require in-depth research on the particular use case.

  • Toxicity: PAMAM dendrimers can exhibit cytotoxicity (toxic to cells) at high concentrations. The specific toxicity profile depends on the generation, surface functionality, and exposure route.
  • Flammability: Methanol, the solvent, is flammable and can be a fire hazard.
  • Reactivity: PAMAM dendrimers can react with strong acids or bases, potentially leading to decomposition [].
Due to their functionalized surface groups. Key reactions include:

  • Covalent Bond Formation: The amino groups on the dendrimer can react with carboxylic acids or other electrophiles to form stable amide bonds.
  • Complexation: PAMAM dendrimers can encapsulate drugs or other molecules through non-covalent interactions such as hydrogen bonding and van der Waals forces.
  • Click Chemistry: This technique allows for the selective attachment of various ligands to the dendrimer's surface, enhancing its functionality for specific applications .

PAMAM dendrimers exhibit significant biological activity due to their ability to interact with cellular components. They can influence cellular processes such as:

  • Gene Delivery: Their structure allows for effective encapsulation and transport of nucleic acids into cells, making them promising candidates for gene therapy .
  • Drug Delivery: PAMAM dendrimers enhance the solubility and bioavailability of poorly soluble drugs by forming complexes that improve their pharmacokinetic profiles .
  • Cellular Uptake: The size and surface chemistry of PAMAM dendrimers facilitate their uptake by cells, which is crucial for therapeutic applications .

The synthesis of PAMAM dendrimers typically follows a divergent approach involving the iterative addition of monomers to a core molecule. For Generation 5 PAMAM dendrimers, the synthesis includes:

  • Core Formation: Ethylene diamine reacts with methyl acrylate in methanol to form the initial core.
  • Branching: Subsequent generations are produced by adding more methyl acrylate to the core in the presence of solvents like dimethyl sulfoxide and triethylamine.
  • Purification: Excess reactants are removed through techniques like rotary evaporation and precipitation .

PAMAM Dendrimers, Generation 5 Solution in Methanol has diverse applications including:

  • Drug Delivery Systems: Used as carriers for pharmaceuticals, enhancing drug solubility and targeting capabilities.
  • Gene Delivery Vehicles: Facilitating the transport of genetic material into cells for therapeutic purposes.
  • Diagnostic Agents: Employed in imaging techniques due to their ability to bind various imaging agents effectively .

Studies have shown that PAMAM dendrimers interact with various biomolecules, influencing their behavior in biological systems. These interactions include:

  • Protein Binding: PAMAM dendrimers can bind proteins through electrostatic interactions, which may alter protein functionality.
  • Nucleic Acid Complexation: They can form complexes with DNA or RNA, affecting gene expression and cellular responses .
  • Cell Membrane Interactions: The interaction with cell membranes can lead to changes in permeability and cellular uptake mechanisms .

Several compounds share similarities with PAMAM dendrimers, yet each exhibits unique characteristics. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Polypropyleneimine DendrimersBranchedHigher hydrophobicity; used in drug delivery
Polyethylene Glycol DendrimersLinear/BranchedBiocompatibility; widely used in pharmaceuticals
Poly(Lactic-co-Glycolic Acid) DendrimersBiodegradableBiocompatibility; used in controlled drug release

PAMAM dendrimers stand out due to their highly branched structure that allows extensive functionalization and versatility in applications compared to linear or less branched alternatives like polyethylene glycol or polypropyleneimine dendrimers .

Poly(amidoamine) (PAMAM) dendrimers are hyperbranched, nanoscale polymers characterized by a highly ordered, spherical architecture. Generation 5 (G5) PAMAM dendrimers represent a critical stage in their structural evolution, featuring a core-shell design with precise molecular dimensions.

Core Architecture and Branching

The G5 PAMAM dendrimer originates from an ethylenediamine core, which undergoes iterative divergent synthesis to form concentric layers of amidoamine branches. Each generation adds two new layers of branches, doubling the number of surface functional groups. For G5, this results in:

  • 128 primary amine surface groups
  • Molecular weight of 28,824.81 g/mol
  • Hydrodynamic radius of ~3.1 nm (pH-dependent)

The molecular formula is derived from the repetitive addition of methyl acrylate and ethylenediamine units, yielding a structure with alternating amide and amine linkages.

GenerationMolecular Weight (g/mol)Surface GroupsHydrodynamic Diameter (nm)
G051741.5
G11,43082.2
G23,256162.9
G36,909323.6
G414,215644.5
G528,824.811285.4

Data compiled from structural analysis of PAMAM dendrimers.

Surface Functionalization and Conformational Dynamics

The terminal primary amines enable pH-responsive behavior, with protonation states influencing dendrimer conformation. At neutral pH (7.4), G5 adopts a compact, globular structure, while acidic conditions induce swelling due to electrostatic repulsion between protonated amines. Molecular dynamics simulations confirm that lower generations exhibit greater flexibility, transitioning to densely packed structures at higher generations.

Role of Methanol Solvent in Dendrimer Synthesis and Stabilization

Methanol serves as a critical solvent in both synthesis and preservation of G5 PAMAM dendrimers, though its role extends beyond mere solvation.

Synthesis and Purification Protocols

  • Michael Addition: Methyl acrylate reacts with ethylenediamine in methanol, forming ester-terminated intermediates.
  • Amidation: Excess ethylenediamine converts esters to amides, generating amine-terminated dendrimers.
  • Purification: Methanol facilitates chromatographic separation of defective byproducts and residual reagents.
StepReagentsConditionsOutcome
Michael AdditionMethyl acrylate, methanol0°C → RT, 36 hoursEster-terminated intermediate
AmidationEthylenediamine, methanolRT, 80 hoursAmine-terminated G5 dendrimer
PurificationMethanol:toluene azeotropeRotary evaporationRemoval of excess ethylenediamine

Synthesis workflow adapted from PAMAM dendrimer preparation protocols.

Stability and Degradation in Methanol

While methanol stabilizes dendrimers by preventing aggregation, prolonged storage at elevated temperatures (>25°C) induces retro-Michael reactions, cleaving ester bonds and generating lower-generation byproducts. For example:

  • G0.5 Dendrimer: Decomposes to triester derivatives in methanol, with equilibrium shifting toward retro-Michael products at 50°C.
  • Storage Recommendations: Solutions are maintained at 2–8°C to minimize degradation.

Divergent Synthesis Methodology for Generation 5 PAMAM Dendrimers

The synthesis of Generation 5 poly(amidoamine) dendrimers follows the well-established divergent methodology pioneered by Tomalia, which involves iterative monomer unit addition to develop the dendrimer structure from the initiator core to the periphery [4]. This synthetic approach employs a two-step growth sequence consisting of reiterating reactions: the Michael addition of amino groups to the double bond of methyl acrylate followed by the amidation of the resulting terminal carbomethoxy groups with ethylenediamine [2].

The divergent synthesis begins with ethylenediamine as the initiator core reagent, which reacts under an inert nitrogen atmosphere with a three-fold molar amount of methyl acrylate at 25°C for approximately 48 hours [2]. This initial Michael addition reaction produces the generation -0.5 PAMAM tetra ester intermediate [2]. The subsequent amidation step involves reacting the tetra ester with excess ethylenediamine to produce generation 0 PAMAM tetramine, performed under inert nitrogen in methanol and requiring about 48 hours at 0°C for completion [2].

The preparation of tetramine completes the first full sequence employed in the divergent synthesis of PAMAM dendrimers [2]. Reiteration of this two-step reaction sequence results in the synthesis of half and full generation intermediates, with ester-terminated and amine-terminated structures respectively [2]. For Generation 5 PAMAM dendrimers, this iterative process yields essentially quantitative amounts of the generational products [2].

The theoretical molecular characteristics of Generation 5 ethylenediamine core PAMAM dendrimers include a nominal molecular weight of 28,826 daltons and 128 primary amino surface groups [2] [25]. The measured diameter is approximately 54 angstroms, with the dendrimer assuming a spheroidal, globular shape at Generation 4 and above [25].

Oligomeric Component Distribution in 5 Weight Percent Methanol Solutions

Generation 5 PAMAM dendrimer solutions in methanol exhibit complex oligomeric distributions due to the presence of multiple structural components formed during synthesis [8]. Commercial Generation 5 material contains approximately 35% trailing and oligomeric material, with the monomeric Generation 5 fraction representing only about 65% of the as-received material [29].

Semipreparative reverse-phase high-performance liquid chromatography analysis reveals six distinct components in commercial Generation 5 material: trailing generation 2, trailing generation 3, Generation 5 monomer, Generation 5 dimer, Generation 5 trimer, and Generation 5 tetramer [8]. The Generation 5 dimer peak represents approximately 14% of the total Generation 5 monomer peak area [8].

ComponentMolecular Weight (Da)Polydispersity IndexRelative Abundance
Generation 5 Monomer29,7901.052~65%
Generation 5 Dimer57,3401.017~14%
Generation 5 Trimer79,2301.029~5%
Generation 5 Tetramer116,7001.035~2%

The stability of PAMAM dendrimers in methanol solutions is temperature-dependent, with equilibrium existing between Michael and retro-Michael reactions [10]. At room temperature, the tetraester to triester ratio stabilizes at approximately 83:15 after 20 days, while at 4°C the ratio becomes 90:9 [10]. Only at -15°C does the extent of retro-Michael reaction become insignificant, with a ratio of 98:2 [10].

The oligomeric components demonstrate distinct physical properties compared to monomeric structures. Generation 5 dimers exhibit substantially larger hydrodynamic radii and greater pH responsiveness than monomeric Generation 5 dendrimers [8]. The dimer fraction shows a hydrodynamic volume change of 140% when pH is altered from 7 to 3, compared to only 10% for the monomeric fraction [8].

Impact of Branching Defects on Dendrimer Functionality

Branching defects significantly impact the functional properties of Generation 5 PAMAM dendrimers through multiple mechanisms affecting molecular behavior and performance characteristics [8]. These defects influence diffusion properties, pH responsiveness, and overall structural integrity of the dendrimer molecules [8].

The presence of branching defects alters the scaling relationship between dendrimer size and molecular weight. Self-diffusion of isolated dendrimer structures scales at a rate proportional to the radius raised to the 0.35 power, which aligns with previous studies of scaling by generation [8]. However, defective structures exhibit different diffusion behavior compared to theoretically perfect dendrimers [8].

Missing arms resulting from incomplete Michael addition reactions reduce the total number of functional surface groups available for subsequent modifications or interactions [5]. The Generation 5 material in commercial batches averages 93 arms instead of the theoretical 128, representing a 27% reduction in surface functionality [5]. This reduction directly impacts the dendrimer's capacity for ligand conjugation and biological interactions [9].

Intramolecular loop formation, another common branching defect, creates cyclic structures within the dendrimer framework that reduce molecular flexibility and alter the overall shape [5]. These structural modifications affect the dendrimer's ability to undergo conformational changes in response to environmental conditions such as pH variations [8].

The oligomeric defects, particularly dimers and higher-order structures, exhibit dramatically different pH responsiveness compared to monomeric dendrimers [8]. While monomeric Generation 5 dendrimers show minimal hydrodynamic radius changes across pH ranges, dimer structures demonstrate substantial swelling behavior, with radius increases of up to 44% when pH decreases from 11 to 3 [8].

Structure TypeHydrodynamic Radius Change (pH 11 to 3)Functional Impact
Generation 5 Monomer10% increaseMinimal pH response
Generation 5 Dimer44% increaseSignificant swelling
Trailing GenerationsVariableReduced functionality

Dates

Modify: 2023-08-15

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